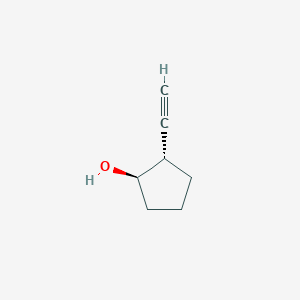

trans-2-Ethynylcyclopentanol

CAS No.: 61967-50-8

Cat. No.: VC8417745

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61967-50-8 |

|---|---|

| Molecular Formula | C7H10O |

| Molecular Weight | 110.15 g/mol |

| IUPAC Name | (1R,2S)-2-ethynylcyclopentan-1-ol |

| Standard InChI | InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2/t6-,7-/m1/s1 |

| Standard InChI Key | JRZIIUSKYKGRDH-RNFRBKRXSA-N |

| Isomeric SMILES | C#C[C@@H]1CCC[C@H]1O |

| SMILES | C#CC1CCCC1O |

| Canonical SMILES | C#CC1CCCC1O |

Introduction

Physicochemical Properties and Structural Features

trans-2-Ethynylcyclopentanol exhibits distinct physical and chemical properties critical for its applications in synthetic chemistry. The compound’s density is reported as , with a boiling point of under reduced pressure (3.2 Torr) . Its structure combines a strained cyclopentane ring with a linear ethynyl group, creating a stereoelectronic profile that influences reactivity.

Table 1: Key Physicochemical Properties of trans-2-Ethynylcyclopentanol

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 110.15 g/mol |

| Density | |

| Boiling Point | (3.2 Torr) |

| Melting Point | Not reported |

| Solubility | Likely polar organic solvents |

The trans configuration of the ethynyl group relative to the hydroxyl group imposes steric constraints that affect intermolecular interactions and regioselectivity in reactions .

Synthetic Methodologies

SmI₂/Pd(0)-Promoted Ring Contraction

Aurrecoechea et al. developed a ring-contraction strategy for 5-alkynylpyranosides using samarium iodide and palladium catalysis. This method efficiently generates 2-ethynylcyclopentanols, including the trans isomer, with stereoselectivity influenced by peripheral substituents . For example, substrates with α-oriented benzyloxy groups at C(3) exhibit enhanced stereochemical control, achieving diastereomeric ratios up to 9:1 .

Gold-Catalyzed Rearrangement

Fu et al. reported a gold-catalyzed rearrangement of homopropargylic allylic ethers to form dihydrofuran-3-ones, with trans-2-ethynylcyclopentanol intermediates implicated in the mechanism . This method highlights the compound’s role in cascade reactions generating fused ring systems.

Chemical Reactivity and Functionalization

Sonogashira Coupling

The ethynyl group in trans-2-ethynylcyclopentanol participates in palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon bonds. This reactivity is exploited in synthesizing conjugated systems for materials science and pharmaceutical applications.

Hydroacylation and Cyclization

Rhodium-catalyzed hydroacylation of ω-alkynals, as described by DiRocco, facilitates the synthesis of benzothiepinones. trans-2-Ethynylcyclopentanol derivatives undergo intramolecular cyclization to form enone intermediates, which subsequently react with secondary amines in a Michael addition cascade . This one-pot methodology avoids isolating reactive intermediates, improving yields (up to 90%) .

Radical Reactions

The ethynyl group acts as a radical acceptor in reactions mediated by triethylborane or other initiators. For instance, EDMS ethers generate ethynyl radicals that undergo β-scission to form trans-2-ethynylcyclopentanol, demonstrating utility in stereoselective synthesis .

Applications in Organic Synthesis and Medicinal Chemistry

Nucleoside Analog Synthesis

Sukeda et al. applied trans-2-ethynylcyclopentanol in synthesizing 2′-deoxy-2′-C-ethynylnucleosides, potential antiviral agents. The ethynyl group’s linear geometry mimics natural nucleoside motifs, enhancing binding affinity to viral polymerases .

Benzothiepinone Production

DiRocco’s work highlights the compound’s role in synthesizing benzothiepinones, a class of molecules with antitumor and antimicrobial activity. Tandem hydroacylation-Michael addition sequences afford tricyclic systems efficiently, bypassing traditional multi-step protocols .

Chiral Ligand Development

The hydroxyl and ethynyl groups in trans-2-ethynylcyclopentanol serve as handles for synthesizing chiral ligands. Polymer-supported variants have been explored for asymmetric catalysis, though initial trials showed limited efficacy .

Stereochemical Considerations

The trans configuration of the ethynyl group relative to the hydroxyl group is critical for reactivity. In rhodium-catalyzed hydroacylation, the stereochemistry dictates metallacycle intermediate formation, favoring 5-membered over 6-membered rings due to reduced strain . Substituents on the cyclopentane ring further modulate stereoselectivity; for example, α-oriented benzyloxy groups enhance diastereomeric ratios via steric guidance .

Future Directions

Research opportunities include:

-

Catalyst Development: Designing chiral catalysts to exploit the compound’s stereochemical features for asymmetric synthesis.

-

Polymer Chemistry: Exploring ethynyl group polymerization for conductive materials.

-

Drug Discovery: Expanding its use in nucleoside analogs targeting emerging viral pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume